ethyl 3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
Ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for antiviral properties.
Uniqueness
Ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H20N2O4S/c1-4-19-13(16)11-9(2)12(10(3)14-11)20(17,18)15-7-5-6-8-15/h14H,4-8H2,1-3H3 |
InChI Key |
BPVYDFAVVDGAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)S(=O)(=O)N2CCCC2)C |
Origin of Product |
United States |
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